molecular formula C20H19NO7 B2640044 3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 919730-42-0

3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2640044
CAS No.: 919730-42-0
M. Wt: 385.372
InChI Key: YSTPEOYYIFNEEH-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4-dimethoxyphenyl group, a hydroxy group, and a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carbamate formation: The final step involves the reaction of the hydroxylated chromen-4-one derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired dimethylcarbamate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the chromen-4-one core can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)propanoic acid: A related compound with a similar phenyl group but different core structure.

    (3,4-dimethoxyphenyl)methanol: Another related compound with a methanol group instead of the chromen-4-one core.

Uniqueness

3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate is unique due to its combination of the chromen-4-one core with the 3,4-dimethoxyphenyl and dimethylcarbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO7/c1-21(2)20(24)28-12-8-14(22)18-17(9-12)27-10-13(19(18)23)11-5-6-15(25-3)16(7-11)26-4/h5-10,22H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTPEOYYIFNEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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